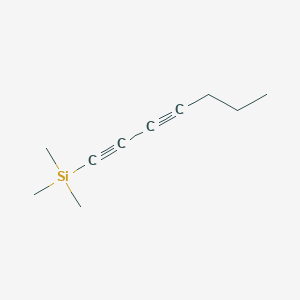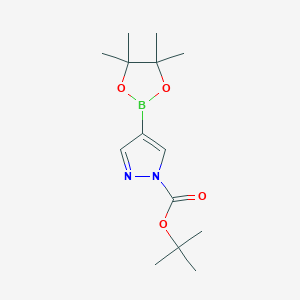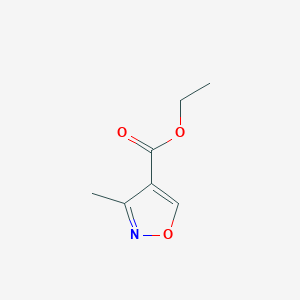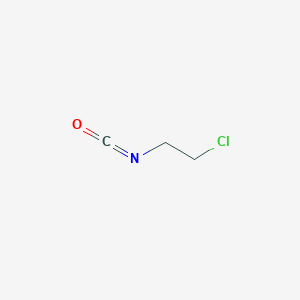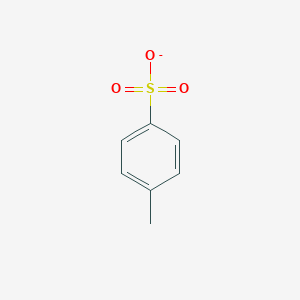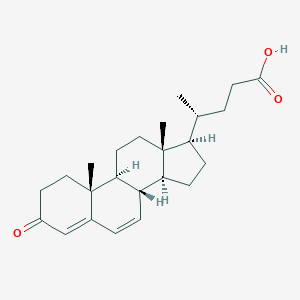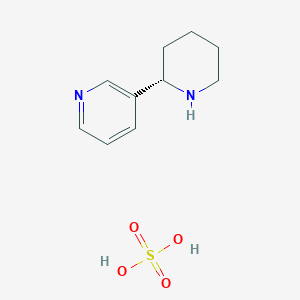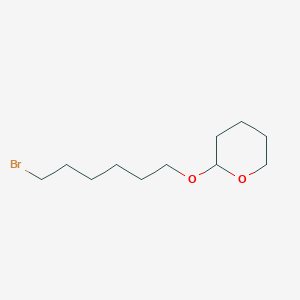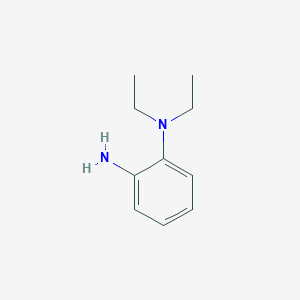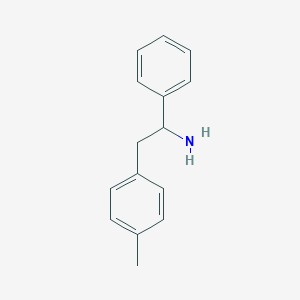
1-苯基-2-(对甲苯基)乙胺
描述
1-Phenyl-2-(p-tolyl)ethylamine, also known as β-methylphenethylamine or β-Me-PEA, is a chemical compound with the molecular formula C16H19N. It belongs to the class of phenethylamines and is structurally related to amphetamine. β-Me-PEA has been the subject of scientific research due to its potential applications in medicine and pharmacology.
科学研究应用
光学拆分
1-苯基-2-(对甲苯基)乙胺已在光学拆分领域得到应用 . 它已通过其外消旋盐与肉桂酸的优先结晶轻松拆分成其光学活性形式 . 这个过程对于生产对映异构体纯化合物至关重要,对映异构体纯化合物在制药和农用化学品等领域十分重要。
拟除虫菊酯的合成
该化合物用作合成光学活性拟除虫菊酯的试剂 . 拟除虫菊酯是一种杀虫剂,通常用于控制蚊子、苍蝇和蟑螂等害虫 . 这些化合物的旋光性会影响它们的生物活性,这使得在该背景下使用 1-苯基-2-(对甲苯基)乙胺变得十分重要。
立体动力学探针
1-苯基-2-(对甲苯基)乙胺也用于合成 2,2'-二羟基苯偶酰 . 该化合物作为受空间位阻控制的一级胺的立体动力学探针 . 立体动力学探针是研究立体化学的有用工具,立体化学是化学的一个分支,关注原子和分子的三维排列。
仲酰胺的制备
2-(对甲苯基)乙胺,一种相关的化合物,已被用于通过对槐糖脂乙酯酰胺化来制备仲酰胺 . 虽然这种特定应用没有直接涉及 1-苯基-2-(对甲苯基)乙胺,但它表明该化合物在类似合成过程中具有潜在用途。
安全和危害
作用机制
Biochemical Pathways
The compound is used as a reagent in the synthesis of optically active pyrethroids . Pyrethroids are a type of insecticide, suggesting that the compound may play a role in biochemical pathways related to insect nerve function.
Result of Action
1-Phenyl-2-(p-tolyl)ethylamine is used in the synthesis of optically active pyrethroids, which are used as insecticides for mosquitoes, flies, or cockroaches . It is also used in the synthesis of 2,2’'-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines controlled by steric strain .
生化分析
Biochemical Properties
1-Phenyl-2-(p-tolyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides . The interactions between 1-Phenyl-2-(p-tolyl)ethylamine and these biomolecules are crucial for the synthesis process, affecting the yield and purity of the final product.
Cellular Effects
1-Phenyl-2-(p-tolyl)ethylamine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of stereodynamic probes for primary amines, which are used to study cellular processes . These effects highlight the compound’s potential in modulating cellular activities and its importance in biochemical research.
Molecular Mechanism
The mechanism of action of 1-Phenyl-2-(p-tolyl)ethylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of optical active pyrethroids, where it interacts with enzymes to facilitate the formation of the desired product . These interactions are essential for the compound’s biochemical activity and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-(p-tolyl)ethylamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be easily resolved into its optically active forms by preferential crystallization, which affects its stability and activity over time . These temporal effects are crucial for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-(p-tolyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, the compound’s role in the synthesis of insecticides suggests that it may have threshold effects, where a certain dosage is required to achieve the desired outcome . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1-Phenyl-2-(p-tolyl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in the synthesis of stereodynamic probes highlights its involvement in metabolic processes, where it interacts with enzymes to facilitate the formation of specific metabolites . These interactions are crucial for understanding the compound’s metabolic effects.
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-(p-tolyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s role in biochemical reactions suggests that it may be actively transported to specific cellular compartments, where it exerts its effects . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1-Phenyl-2-(p-tolyl)ethylamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in biochemical reactions, where it interacts with enzymes and other biomolecules to exert its effects
属性
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for resolving 1-Phenyl-2-(p-tolyl)ethylamine into its enantiomers?
A1: 1-Phenyl-2-(p-tolyl)ethylamine can be effectively resolved into its enantiomers using two main approaches:
Q2: Why is the enantiomeric separation of 1-Phenyl-2-(p-tolyl)ethylamine important for industrial applications?
A: The enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine exhibit different biological activities. In industrial applications, particularly in the pharmaceutical industry, obtaining enantiomerically pure compounds is crucial. [] For instance, 1-Phenyl-2-(p-tolyl)ethylamine is utilized in the industrial-scale resolution of:
Q3: What makes acetylated β-cyclodextrin a suitable stationary phase for separating 1-Phenyl-2-(p-tolyl)ethylamine enantiomers?
A: Acetylated β-cyclodextrin stationary phases exhibit excellent performance in separating chiral amines and amino alcohols, including 1-Phenyl-2-(p-tolyl)ethylamine, in reversed-phase HPLC. [] The effectiveness stems from the following factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




